N-环辛基-3-氧代丁酰胺

描述

Synthesis Analysis

The synthesis of compounds related to N-cyclooctyl-3-oxobutanamide involves various innovative methods. For instance, the synthesis of a boronated amino acid for Boron Neutron Capture Therapy (BNCT) was achieved through a series of reactions starting with the monoalkylation of m-carborane and subsequent cycloaddition and reductive dechlorination steps, leading to the final product in excellent yield . Similarly, the asymmetric synthesis of spirooxindoles fused with cyclobutanes was developed using organocatalytic formal [2 + 2] cycloadditions, which resulted in compounds with multiple stereocenters and high regioselectivity and stereocontrol . Additionally, Lewis acid-catalyzed intermolecular [4 + 2] cycloadditions of 3-alkoxycyclobutanones with carbonyl compounds have been reported, yielding complex bicyclic and tricyclic structures with high regio- and diastereoselectivity .

Molecular Structure Analysis

The molecular structures resulting from these syntheses are characterized by complex frameworks and multiple stereocenters. The boronated amino acid synthesized for BNCT applications features a cyclobutane ring and a carborane moiety, which is essential for its potential therapeutic use . The spirooxindole compounds possess a spirocyclobutyl oxindole core with four contiguous stereocenters, including a challenging spiro quaternary center, demonstrating the effectiveness of the organocatalytic approach . The products of the [4 + 2] cycloaddition reactions include 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives and 3,3-dialkyl-6-ethoxy-2,3,5,6-tetrahydro-4H-pyran-4-one derivatives, showcasing the versatility of cyclobutanones in forming diverse and complex molecular architectures .

Chemical Reactions Analysis

The chemical reactions employed in these syntheses are notable for their regio- and stereoselectivity. The [2 + 2] cycloaddition used in the synthesis of the BNCT agent is a key step in constructing the cyclobutane ring . The organocatalytic formal [2 + 2] cycloadditions under H-bond-directing dienamine activation are remarkable for their ability to control the formation of multiple stereocenters with high precision . The intermolecular [4 + 2] cycloaddition reactions demonstrate the ability to selectively open the cyclobutanone ring and insert carbonyl compounds, leading to structurally diverse products .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly discuss the physical and chemical properties of N-cyclooctyl-3-oxobutanamide, the described compounds share some structural features that can infer certain properties. Cyclobutane rings are known for their strain and reactivity, which can influence the stability and reactivity of the synthesized compounds . The presence of multiple stereocenters can affect the compounds' physical properties, such as melting points and solubility, as well as their biological activity . The boronated compounds designed for BNCT are likely to have unique properties due to the presence of the carborane unit, which is known for its thermal stability and neutron capture ability .

科学研究应用

合成中的氧化环化反应

N-环辛基-3-氧代丁酰胺参与了氧化环化反应。Asahi和Nishino(2009)描述了其在锰(III)诱导的氧化分子内环化中的应用,以产生3-氮代双环[3.1.0]己烷-2-酮,这在合成化学中具有重要价值 (Asahi & Nishino, 2009)。

毒性评估

Razzaghi-Asl等人(2017)的研究重点是评估各种3-氧代丁酰胺衍生物的毒性,包括N-环辛基-3-氧代丁酰胺,使用人类淋巴细胞和分离的线粒体。这项研究对于了解这些化合物的安全性非常重要 (Razzaghi-Asl et al., 2017)。

晶体结构分析

X. Tai等人(2005)研究了类似化合物N-(3-氯苯基)-3-氧代丁酰胺的晶体结构。了解这些结构有助于开发更有效的合成方法,可能带来新的应用 (Tai等人,2005)。

氢键特性

Frohberg等人(2002)探讨了N-芳基-2-氯-3-氧代丁酰胺中的分子内和分子间氢键,与N-环辛基-3-氧代丁酰胺密切相关。这类研究对于理解分子相互作用及其在材料科学和制药领域的影响至关重要 (Frohberg et al., 2002)。

合成中的多组分反应

Tkachenko等人(2014)展示了芳基取代物在N-芳基-3-氧代丁酰胺中对多组分反应的影响。这项研究突显了这些化合物在合成化学中的多功能性,可能包括N-环辛基-3-氧代丁酰胺 (Tkachenko et al., 2014)。

锂提取研究

Ji等人(2016)探讨了β-羰基酰胺N,N-双(2-乙基己基)-3-氧代丁酰胺在锂离子提取中的应用。这项研究为类似化合物如N-环辛基-3-氧代丁酰胺在金属离子提取过程中的潜在工业应用提供了见解 (Ji et al., 2016)。

属性

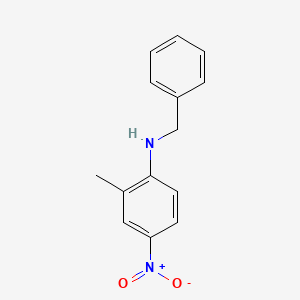

IUPAC Name |

N-cyclooctyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-10(14)9-12(15)13-11-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISHOQVCIWQGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

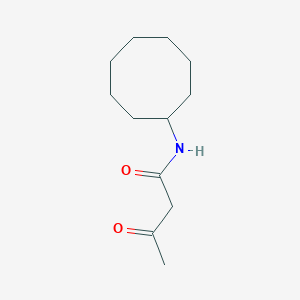

Canonical SMILES |

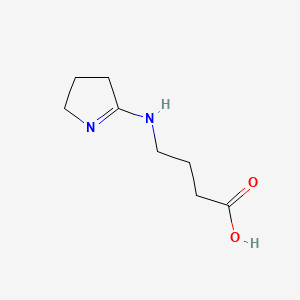

CC(=O)CC(=O)NC1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387283 | |

| Record name | N-cyclooctyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclooctyl-3-oxobutanamide | |

CAS RN |

58102-36-6 | |

| Record name | N-cyclooctyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)